3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule particularly intriguing.
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Mode of Action
It has been suggested that similar compounds inhibit tubulin polymerization, which is crucial for cell division and thus could explain their antitumoral activity .
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may interfere with the mitotic spindle assembly, disrupting cell division and leading to cell death .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of tubulin polymerization by similar compounds suggests that it may lead to cell cycle arrest and apoptosis .
Action Environment
The high solubility of a similar compound in saline at ph 7 suggests that it might be stable and effective in a variety of physiological conditions .
Biochemical Analysis
Biochemical Properties
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with copper complexes, which are known to exhibit catalytic activity in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can alter the reactivity and stability of the compound.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can modulate the activity of enzymes involved in oxidative stress responses, such as acetylcholinesterase . This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper ions can result in the formation of stable complexes that exhibit catalytic properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound maintains its activity over extended periods, although factors such as temperature and pH can influence its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux can influence the levels of various metabolites, potentially impacting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy . Studies have shown that the compound can be efficiently transported across cellular membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable piperidine derivative. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with piperidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and inflammation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and other electronic devices.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler analogue that lacks the piperidine ring but retains the pyrazole structure.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: Another derivative with a different substituent on the pyrazole ring.
3-(Phenyl(1H-pyrazol-1-yl)methyl)piperidine: A compound with a phenyl group instead of the dimethyl groups on the pyrazole ring.
Uniqueness
3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the dimethyl groups on the pyrazole ring can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZAZQDTRJDJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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